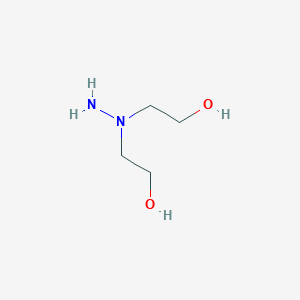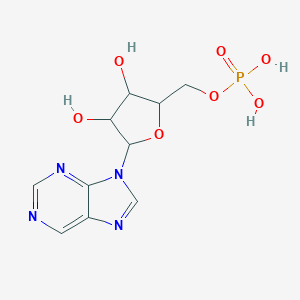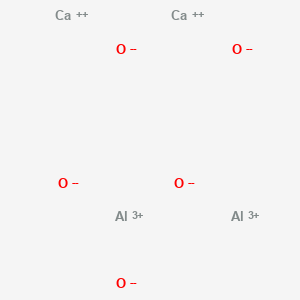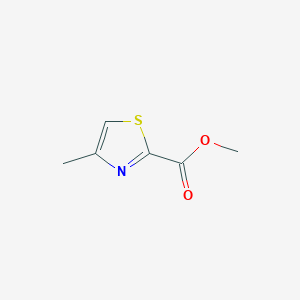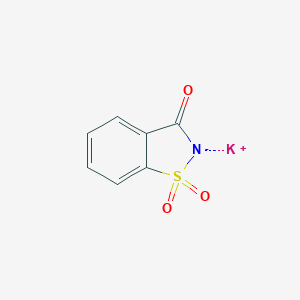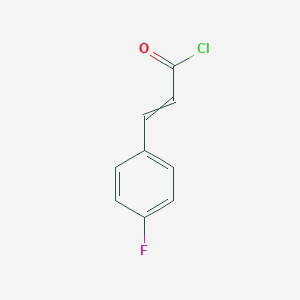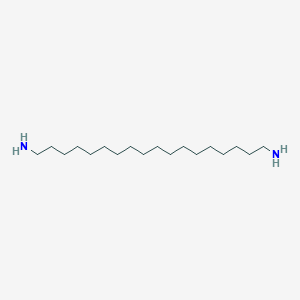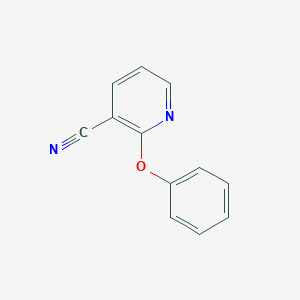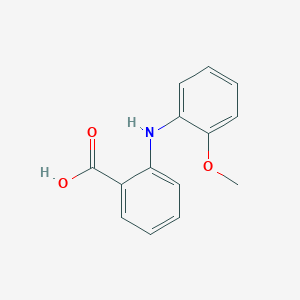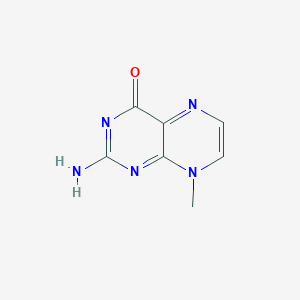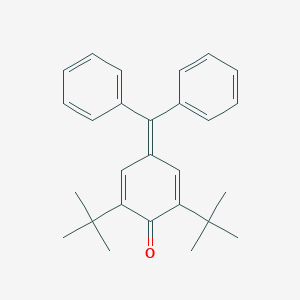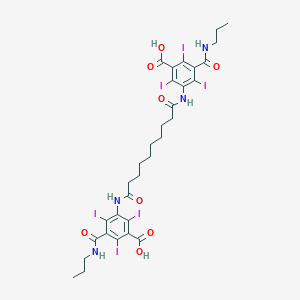
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medical imaging, particularly in computed tomography (CT) scans. The purpose of
Mécanisme D'action
The mechanism of action of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is based on its ability to absorb X-rays. When this compound is injected into the body, it accumulates in the target tissue, which allows for improved visualization of the tissue during imaging. The high iodine content of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is responsible for its strong X-ray absorption properties.
Effets Biochimiques Et Physiologiques
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) has minimal biochemical and physiological effects on the body. This compound is rapidly excreted from the body through the kidneys, which reduces the risk of toxicity. However, in rare cases, some individuals may experience allergic reactions to the contrast agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) as a contrast agent in lab experiments has several advantages. It allows for improved visualization of tissues and organs, which can aid in the diagnosis of diseases and the development of new treatments. Additionally, this compound has a low toxicity profile and is rapidly excreted from the body.
However, there are also some limitations associated with the use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in lab experiments. The cost of the compound is relatively high, which can limit its use in certain research settings. Additionally, the use of contrast agents can interfere with the accuracy of some lab tests, which may lead to false positives or false negatives.
Orientations Futures
There are several future directions for the use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in scientific research. One potential area of research is the development of new contrast agents that have improved properties such as increased water solubility and reduced toxicity. Additionally, there is a need to explore the use of contrast agents in new imaging techniques such as optical imaging and photoacoustic imaging. Finally, there is a need to continue to explore the potential medical applications of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in the diagnosis and treatment of diseases.
Conclusion:
In conclusion, isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is a unique compound that has significant potential in scientific research. Its use as a contrast agent in medical imaging has revolutionized the field of radiology and has improved the accuracy of disease diagnosis. While there are some limitations associated with its use, the advantages of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) outweigh its limitations. With continued research, this compound has the potential to revolutionize the field of medical imaging and improve patient outcomes.
Méthodes De Synthèse
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is synthesized by reacting isophthalic acid with propylamine and then adding iodine to the resulting product. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized over the years to improve the efficiency and reduce the cost of production.
Applications De Recherche Scientifique
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) has a wide range of scientific research applications, particularly in the field of medical imaging. This compound is commonly used as a contrast agent in Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- scans to enhance the visibility of internal organs and tissues. It is also used in other imaging techniques such as magnetic resonance imaging (MRI) and ultrasound. The unique properties of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) make it an ideal contrast agent as it is highly water-soluble and has a high iodine content.
Propriétés
Numéro CAS |
10395-30-9 |
|---|---|
Nom du produit |
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- |
Formule moléculaire |
C32H36I6N4O8 |
Poids moléculaire |
1366.1 g/mol |
Nom IUPAC |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(propylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(propylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C32H36I6N4O8/c1-3-13-39-29(45)17-21(33)19(31(47)48)25(37)27(23(17)35)41-15(43)11-9-7-5-6-8-10-12-16(44)42-28-24(36)18(30(46)40-14-4-2)22(34)20(26(28)38)32(49)50/h3-14H2,1-2H3,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50) |
Clé InChI |
VJOYVQFWJFNMRW-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
SMILES canonique |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Autres numéros CAS |
10395-30-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



